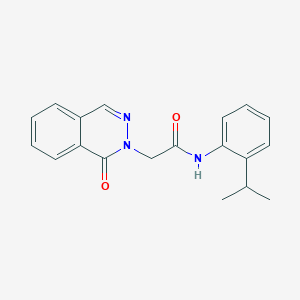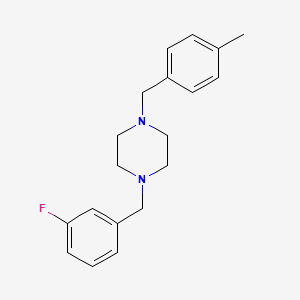![molecular formula C16H15F3N2O3 B5708280 N-(4-ethoxyphenyl)-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B5708280.png)
N-(4-ethoxyphenyl)-N'-[4-(trifluoromethoxy)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethoxyphenyl)-N'-[4-(trifluoromethoxy)phenyl]urea, also known as EFU, is a synthetic compound that belongs to the class of urea derivatives. EFU has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and agriculture.
Scientific Research Applications
N-(4-ethoxyphenyl)-N'-[4-(trifluoromethoxy)phenyl]urea has several potential applications in scientific research. One of the primary areas of interest is its use in medicinal chemistry. N-(4-ethoxyphenyl)-N'-[4-(trifluoromethoxy)phenyl]urea has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, colon, and lung cancer. Additionally, N-(4-ethoxyphenyl)-N'-[4-(trifluoromethoxy)phenyl]urea has been found to possess anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation.
N-(4-ethoxyphenyl)-N'-[4-(trifluoromethoxy)phenyl]urea also has potential applications in the field of agriculture. It has been reported to exhibit herbicidal activity against several weed species, making it a potential candidate for the development of new herbicides.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-N'-[4-(trifluoromethoxy)phenyl]urea is not fully understood. However, studies have suggested that N-(4-ethoxyphenyl)-N'-[4-(trifluoromethoxy)phenyl]urea exerts its antitumor activity by inhibiting the activity of protein tyrosine kinases (PTKs). PTKs play a crucial role in the regulation of cell growth and differentiation, and their dysregulation has been implicated in the development of cancer. N-(4-ethoxyphenyl)-N'-[4-(trifluoromethoxy)phenyl]urea has been found to inhibit the activity of several PTKs, including epidermal growth factor receptor (EGFR) and platelet-derived growth factor receptor (PDGFR).
Biochemical and Physiological Effects
N-(4-ethoxyphenyl)-N'-[4-(trifluoromethoxy)phenyl]urea has been shown to exhibit several biochemical and physiological effects. In addition to its antitumor activity, N-(4-ethoxyphenyl)-N'-[4-(trifluoromethoxy)phenyl]urea has been found to possess anti-inflammatory and analgesic properties. It has also been reported to exhibit antioxidant activity, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
N-(4-ethoxyphenyl)-N'-[4-(trifluoromethoxy)phenyl]urea has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high purity. Additionally, N-(4-ethoxyphenyl)-N'-[4-(trifluoromethoxy)phenyl]urea exhibits potent activity against cancer cells, making it a valuable tool for studying the mechanisms of cancer development and identifying potential targets for drug development.
However, there are also some limitations associated with the use of N-(4-ethoxyphenyl)-N'-[4-(trifluoromethoxy)phenyl]urea in lab experiments. For example, its mechanism of action is not fully understood, which may limit its use in certain studies. Additionally, N-(4-ethoxyphenyl)-N'-[4-(trifluoromethoxy)phenyl]urea may exhibit off-target effects, which could complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on N-(4-ethoxyphenyl)-N'-[4-(trifluoromethoxy)phenyl]urea. One area of interest is the development of new N-(4-ethoxyphenyl)-N'-[4-(trifluoromethoxy)phenyl]urea derivatives with improved activity and selectivity. Additionally, further studies are needed to elucidate the mechanism of action of N-(4-ethoxyphenyl)-N'-[4-(trifluoromethoxy)phenyl]urea and its potential applications in the treatment of various diseases.
Conclusion
In conclusion, N-(4-ethoxyphenyl)-N'-[4-(trifluoromethoxy)phenyl]urea is a synthetic compound with several potential applications in scientific research. It exhibits potent antitumor, anti-inflammatory, and analgesic activity and has potential applications in the development of new drugs for the treatment of cancer, pain, and inflammation. The synthesis method of N-(4-ethoxyphenyl)-N'-[4-(trifluoromethoxy)phenyl]urea has been extensively studied, and the compound can be easily synthesized in high purity. However, further research is needed to fully understand the mechanism of action of N-(4-ethoxyphenyl)-N'-[4-(trifluoromethoxy)phenyl]urea and its potential applications in various fields.
Synthesis Methods
N-(4-ethoxyphenyl)-N'-[4-(trifluoromethoxy)phenyl]urea can be synthesized using the reaction between 4-ethoxyaniline and 4-(trifluoromethoxy)phenyl isocyanate in the presence of a base catalyst. The reaction yields N-(4-ethoxyphenyl)-N'-[4-(trifluoromethoxy)phenyl]urea as a white crystalline solid with a high purity level. The synthesis method of N-(4-ethoxyphenyl)-N'-[4-(trifluoromethoxy)phenyl]urea has been extensively studied, and various modifications have been proposed to improve the yield and purity of the compound.
properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-[4-(trifluoromethoxy)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O3/c1-2-23-13-7-3-11(4-8-13)20-15(22)21-12-5-9-14(10-6-12)24-16(17,18)19/h3-10H,2H2,1H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTKZRYXDVXFLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethoxyphenyl)-3-[4-(trifluoromethoxy)phenyl]urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5708203.png)




![N-[3-({[(2,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B5708223.png)
![N-(4,6-dimethyl-2-{[2-(4-nitrobenzylidene)hydrazino]carbonyl}thieno[2,3-b]pyridin-3-yl)-2-methoxybenzamide](/img/structure/B5708230.png)

![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5708250.png)
![4-[(2-chloro-6-fluorophenyl)acetyl]morpholine](/img/structure/B5708256.png)

![3-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5708265.png)
![N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)benzohydrazide](/img/structure/B5708266.png)